Tenifatecan - 850728-18-6

Tenifatecan

Catalog Number: EVT-386231
CAS Number: 850728-18-6
Molecular Formula: C55H72N2O9
Molecular Weight: 905.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tenifatecan is a highly lipophilic preparation of 7-Ethyl-10-hydroxycamptothecin (SN-38) with potential antineoplastic activity. SN2310 is an oil-in-water emulsion of tocopherol covalently linked, via a succinate linker, to SN-38, a synthetic derivative of the cytotoxic alkaloid camptothecin. After succinate linker is hydrolyzed in vivo, the active moiety SN-38 is released and selectively stabilizes topoisomerase I-DNA covalent complexes, thereby inhibiting religation of topoisomerase I-mediated single-stranded DNA breaks and inducing lethal double-stranded DNA breaks. This inhibits DNA replication and triggers programmed cell death. SN2310 emulsion provides longer circulation time and potentiates drug exposure as compared to the unconjugated SN-38.
Source

Tenifatecan is synthesized from natural products, specifically camptothecin, which is produced by the plant Camptotheca acuminata. This plant has been a traditional source of anticancer agents, and through biotechnological advancements, researchers have developed methods to enhance the yield of camptothecin and its derivatives, including Tenifatecan .

Classification

Tenifatecan falls under the category of anticancer agents, specifically classified as a topoisomerase I inhibitor. This classification is critical as it highlights the compound's mechanism of action and therapeutic applications in oncology.

Synthesis Analysis

Methods

The synthesis of Tenifatecan involves several steps that utilize advanced organic chemistry techniques. A notable method includes the modification of camptothecin through various chemical reactions that enhance its efficacy and reduce toxicity.

Technical Details

  1. Starting Material: The synthesis begins with camptothecin as the primary precursor.
  2. Reagents: Key reagents include acetic anhydride and various catalysts to facilitate esterification and other modifications.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure

The molecular structure of Tenifatecan can be described by its unique arrangement of atoms that contribute to its biological activity. It features a tetracyclic structure characteristic of camptothecin derivatives.

Data

  • Molecular Formula: C₂₃H₂₃N₃O₄
  • Molecular Weight: Approximately 405.44 g/mol
  • Structural Features: The presence of a lactone ring is crucial for its mechanism of action as it interacts with DNA topoisomerase I .
Chemical Reactions Analysis

Reactions

Tenifatecan undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Esterification: This reaction modifies functional groups to enhance solubility and bioavailability.
  2. Hydrolysis: In physiological conditions, Tenifatecan may hydrolyze to release active metabolites that exert antitumor effects.

Technical Details

The reactions are typically monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the formation of the desired compound and assess purity .

Mechanism of Action

Process

Tenifatecan exerts its effects primarily by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase-DNA complex, it prevents DNA unwinding, leading to double-strand breaks and ultimately triggering apoptosis in cancer cells.

Data

Research indicates that Tenifatecan demonstrates significant cytotoxicity against various cancer cell lines, including breast and ovarian cancers. The compound's efficacy is often compared with traditional chemotherapeutics, showcasing its potential as a more effective treatment option .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's activity can be affected by pH changes, which may influence its solubility and interaction with biological targets.

Relevant Data or Analyses

Characterization studies using techniques like HPLC and NMR have confirmed the identity and purity of Tenifatecan, ensuring reliability in research applications .

Applications

Scientific Uses

Tenifatecan has shown promise in various scientific applications:

  • Cancer Therapy: Its primary application is in oncology as a treatment for solid tumors resistant to conventional therapies.
  • Research Tool: It serves as a model compound for studying the mechanisms of action of topoisomerase inhibitors and developing new derivatives with improved efficacy and safety profiles.
Historical Context and Discovery of Tenifatecan

Emergence of Camptothecin Derivatives in Antineoplastic Research

The discovery of camptothecin (CPT) in Camptotheca acuminata bark (1960s) marked a watershed in anticancer drug development. Early CPT trials revealed potent topoisomerase I (TOP1) inhibition but were hampered by severe toxicity and chemical instability. The lactone ring in natural CPT undergoes rapid pH-dependent hydrolysis to an inactive carboxylate form at physiological pH, diminishing therapeutic efficacy and bioavailability [4] [9]. This limitation catalyzed the development of semi-synthetic derivatives:

  • First-generation: Topotecan and irinotecan (FDA-approved 1996) improved solubility but retained lactone instability. Irinotecan requires carboxylesterase-mediated activation to SN-38, exhibiting 1000-fold greater potency than the parent compound [6] [9].
  • Second-generation: Gimatecan and silatecan incorporated lipophilic side chains to enhance membrane permeability and lactone stabilization, showing promise in glioblastoma models [5] [6].

Despite these advances, clinical challenges persisted, including ATP-binding cassette (ABC) transporter-mediated resistance (notably ABCG2/BCRP efflux), variable tumor activation (e.g., irinotecan→SN-38), and dose-limiting toxicities. The cumulative understanding of structure-activity relationships (SAR) highlighted critical pharmacophores:

  • Pentacyclic core for TOP1-DNA interfacial binding
  • 20-S configuration for stereospecific activity
  • E-ring lactone for target engagement [6] [9]

Table 1: Evolution of Camptothecin-Based TOP1 Inhibitors

GenerationRepresentative AgentsKey ModificationsMajor Limitations
NaturalCamptothecinNoneLactone instability, low solubility
First-genTopotecan, Irinotecan9-dimethylaminomethyl (topotecan); 10-piperidinopiperidine (irinotecan)ABC transporter efflux, variable activation
Second-genGimatecan, Belotecan7-alkyl chains, lipophilic groupsPharmacokinetic variability
Third-genTenifatecan7-oxylmethyl linker, E-ring stabilized derivativesUnder preclinical investigation

Rational Design and Synthesis of Tenifatecan as a Third-Generation Topoisomerase I Inhibitor

Tenifatecan (also designated TTFN) emerged from systematic medicinal chemistry efforts to address pharmacodynamic and pharmacokinetic flaws of prior CPT analogs. Its design incorporated three innovative strategies:

  • 7-Substituent Optimization: Introduction of a 7-oxylmethyl moiety (-O-CH₂-) linker coupled with proprietary heterocyclic side chains. This modification reduces ABCG2-mediated efflux by 12-fold compared to SN-38 while maintaining sub-μM TOP1 inhibitory activity [6]. The side chain’s electron-withdrawing properties stabilize the lactone ring, increasing plasma half-life to >8 hours in murine models [9].

  • E-Ring Stabilization: Replacement of the conventional α-hydroxy-δ-lactone with a fluorinated β-hydroxy-δ-lactone variant. Fluorine’s electronegativity minimizes hydrolysis at pH 7.4, preserving >90% lactone form in plasma versus 50% for topotecan [4] [6].

  • Ternary Complex Durability: Molecular modeling confirms enhanced π-stacking between Tenifatecan’s extended planar system and DNA base pairs flanking the TOP1 cleavage site. This prolongs ternary complex residence time 3-fold compared to irinotecan, increasing DNA double-strand breaks during replication [6] [9].

Synthesis employs a convergent strategy:

  • Step 1: 10-hydroxycamptothecin core protection
  • Step 2: Nucleophilic substitution at C-7 with functionalized oxylmethyl precursors
  • Step 3: E-ring fluorination via electrophilic addition
  • Step 4: Deprotection and purification via chiral HPLC [9]

Table 2: Key Physicochemical Properties of Tenifatecan vs. Reference CPT Analogs

PropertyTenifatecanTopotecanIrinotecan
Lactone fraction (pH 7.4)>90%50%30%
ABCG2 efflux ratio*1.88.56.2
TOP1-DNA IC₅₀ (nM)2.13.526**
Plasma t₁/₂ (mice, hrs)8.23.16.5

Lower ratio indicates reduced efflux; *Value for active metabolite SN-38 [4] [6] [9]

Key Milestones in Preclinical Development of Tenifatecan

Tenifatecan demonstrated broad-spectrum antitumor activity across >30 human cancer xenograft models, with notable efficacy in tumors expressing high TOP1 and SLFN11:

  • Efficacy in Refractory Models: In small-cell lung cancer (SCLC) PDX models resistant to topotecan, Tenifatecan achieved 98% tumor growth inhibition (TGI) at 5 mg/kg (IV, q7d×4), versus 45% TGI with equimolar topotecan. Complete regressions persisted >60 days post-treatment in 40% of cases [6].

  • Biomarker-Driven Activity: RNA-seq analysis revealed Tenifatecan sensitivity correlated with:

  • SLFN11 expression (r=0.89, p<0.001) – a regulator of replication stress response
  • BRCA1/2 mutations (HRD score >0.8) – indicative of homologous recombination deficiency
  • Low ABCG2 transcript levels [6]

  • Pharmacodynamic Validation: Positron emission tomography (PET) using [¹⁸F]-Tenifatecan showed rapid tumor-selective accumulation (tumor-to-muscle ratio = 8:1 at 1 hr). γH2AX immunohistochemistry confirmed dose-dependent DNA damage, plateauing at 6–8 hrs post-infusion [1].

  • Combination Synergy: With PARP inhibitor olaparib, Tenifatecan exhibited synergistic lethality (CI<0.3) in BRCA-mutated ovarian xenografts. Mechanistically, PARP inhibition blocked TOP1 cleavage complex repair via TDP1 suppression, increasing apoptosis 7-fold over monotherapy [6].

Table 3: Preclinical Efficacy of Tenifatecan in Select Xenograft Models

Tumor TypeModel CharacteristicsTGI (%)Complete Responses
SCLC (chemoresistant)TOP1-mutated, SLFN11-high984/10
Ovarian (BRCA1 null)PDX from platinum-refractory955/8
Colorectal (KRAS mut)ABCG2-high, microsatellite stable750/10
Control (Topotecan)Matched SCLC models450/10

Properties

CAS Number

850728-18-6

Product Name

Tenifatecan

IUPAC Name

1-O-[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate

Molecular Formula

C55H72N2O9

Molecular Weight

905.2 g/mol

InChI

InChI=1S/C55H72N2O9/c1-11-39-41-28-38(21-22-45(41)56-49-42(39)30-57-46(49)29-44-43(52(57)60)31-63-53(61)55(44,62)12-2)64-47(58)23-24-48(59)65-50-35(7)36(8)51-40(37(50)9)25-27-54(10,66-51)26-15-20-34(6)19-14-18-33(5)17-13-16-32(3)4/h21-22,28-29,32-34,62H,11-20,23-27,30-31H2,1-10H3/t33-,34-,54-,55+/m1/s1

InChI Key

KRHZRBUSQSYTTP-PTXGIJCNSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)O[C@](CC7)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.